3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid
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Overview
Description
3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C11H14BF3O3 and a molecular weight of 262.04 g/mol . This compound is characterized by the presence of an isobutoxy group and a trifluoromethyl group attached to a phenyl ring, along with a boronic acid functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid typically involves the reaction of 3-isobutoxy-4-(trifluoromethyl)phenylboronic ester with a suitable boron source under controlled conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the formation of the boronic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is a widely used reaction where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Substitution Reactions: The phenyl ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF and dimethylformamide (DMF). The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, in Suzuki-Miyaura cross-coupling reactions, the product is typically a biaryl compound, while substitution reactions can yield a variety of substituted phenylboronic acids .
Scientific Research Applications
3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid in chemical reactions involves the interaction of the boronic acid group with various reagents and catalysts. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenylboronic acid: Similar in structure but lacks the isobutoxy group.
4-(Trifluoromethyl)phenylboronic acid: Similar but with the trifluoromethyl group in a different position on the phenyl ring.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of an isobutoxy group.
Uniqueness
3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid is unique due to the presence of both the isobutoxy and trifluoromethyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of complex molecules and materials .
Properties
IUPAC Name |
[3-(2-methylpropoxy)-4-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3O3/c1-7(2)6-18-10-5-8(12(16)17)3-4-9(10)11(13,14)15/h3-5,7,16-17H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYNJBYXUIEAPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(F)(F)F)OCC(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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